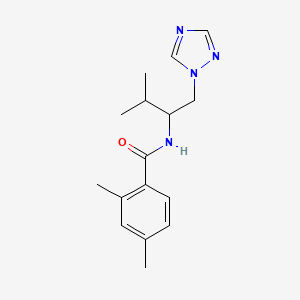
2,4-dimethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Antiviral Activity
This compound, like many indole derivatives, has shown potential in antiviral applications. Indole derivatives have been reported to inhibit influenza A and Coxsackie B4 virus, suggesting that similar compounds could be synthesized and tested for their efficacy against a range of RNA and DNA viruses .
Anti-inflammatory Activity
Indole derivatives are known for their anti-inflammatory properties. The structural similarity of the compound to these derivatives suggests it could be used to develop new medications to treat inflammation-related conditions .
Anticancer Activity
The indole nucleus, which is present in this compound, is found in many synthetic drug molecules with anticancer properties. Therefore, it could be part of a new class of anticancer agents, potentially targeting multiple receptors to treat various types of cancer .
Antimicrobial Activity
The antimicrobial properties of indole derivatives make them valuable in the fight against bacterial infections. This compound could be explored for its use as an antimicrobial agent, possibly offering a new tool to combat antibiotic-resistant bacteria .
Plant Growth Regulation
1H-1,2,4-Triazole derivatives have been used as strigolactone biosynthesis inhibitors, affecting plant growth and development. Given the structural features of this compound, it could serve as a basis for developing new inhibitors that regulate plant growth, which is crucial for agriculture .
Organic Semiconductor Applications
Indole and its derivatives have been utilized in the field of organic electronics. The compound could be investigated for its potential use as a dopant in n-type organic semiconductors, which are essential for the development of electronic devices .
Propriétés
IUPAC Name |
2,4-dimethyl-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-11(2)15(8-20-10-17-9-18-20)19-16(21)14-6-5-12(3)7-13(14)4/h5-7,9-11,15H,8H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBLCCCGMUCBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC(CN2C=NC=N2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

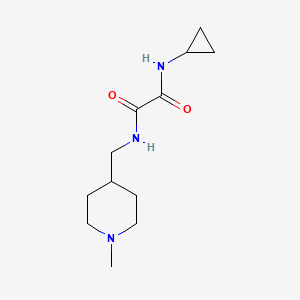
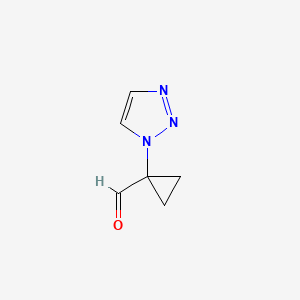
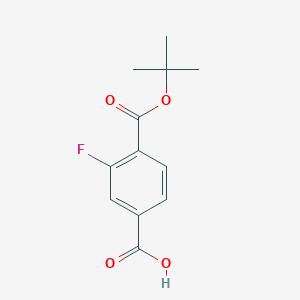
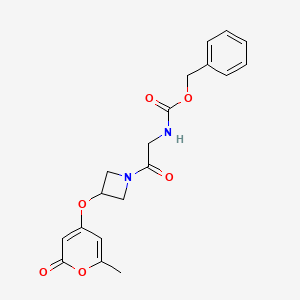
![1-[(Methylethyl)benzylamino]-3-naphthyloxypropan-2-ol](/img/structure/B2596659.png)
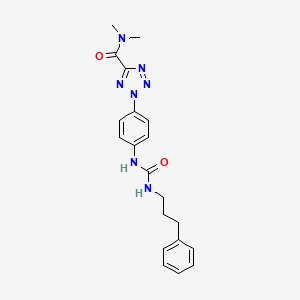
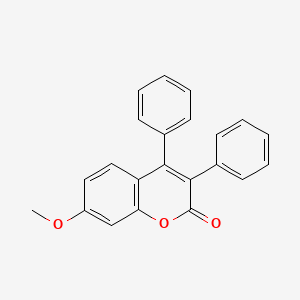
![4-[2-[[2-[[4-(1,3-Benzodioxol-5-yl)-2-thiazolyl]amino]-2-oxoethyl]thio]-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B2596667.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2596668.png)
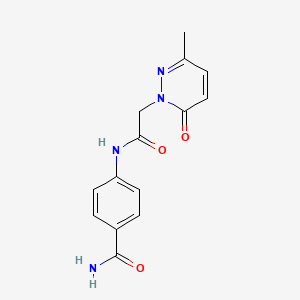
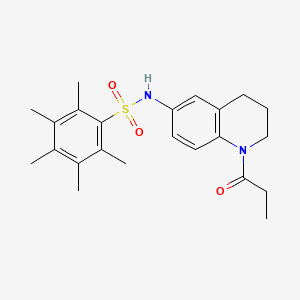
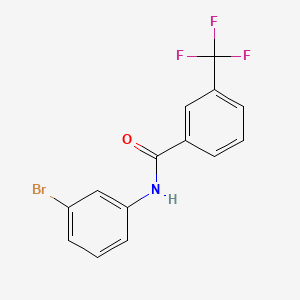
![2-phenyl-N-[4-(trifluoromethyl)phenyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide](/img/structure/B2596677.png)
![4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2596678.png)